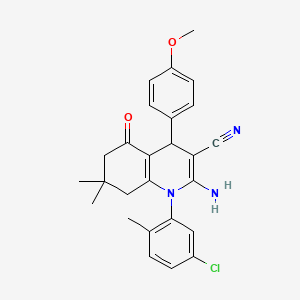![molecular formula C24H23BrClN3O2 B4169614 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B4169614.png)
5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide
Vue d'ensemble
Description
5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide, also known as BCPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCPN is a member of the family of naphthamide compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide is not fully understood. However, several studies have suggested that 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide exerts its biological activities by modulating various signaling pathways. For example, 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to inhibit the replication of HSV-1 and HSV-2 by blocking viral entry into host cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide is its potent anti-inflammatory, anticancer, and antiviral activities. 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to exhibit low toxicity in vitro and in vivo. However, one of the limitations of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide is its complex synthesis method, which can be time-consuming and expensive. In addition, further studies are needed to determine the optimal dosage and delivery method for 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide.
Orientations Futures
There are several future directions for research on 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide. One area of interest is the development of novel 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide in various diseases, including cancer, inflammation, and viral infections. Finally, further studies are needed to elucidate the exact mechanism of action of 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide and its potential interactions with other signaling pathways.
Applications De Recherche Scientifique
5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 5-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
IUPAC Name |
5-bromo-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN3O2/c1-2-23(30)29-13-11-28(12-14-29)22-10-9-16(26)15-21(22)27-24(31)19-7-3-6-18-17(19)5-4-8-20(18)25/h3-10,15H,2,11-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXHYUIOFSKDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-acetyl-1'-allyl-2-amino-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3-carbonitrile](/img/structure/B4169538.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4169545.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4169553.png)


![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B4169570.png)
![N-(2-chlorobenzyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4169585.png)
![methyl 4-({[(4-allyl-5-{2-[(2-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4169588.png)
![N-(3-acetylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4169599.png)

![N-(2-furylmethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4169621.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4169629.png)
![12-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4169630.png)